molecular formula C9H6N2O2 B1387590 2,7-Naphthyridine-3-carboxylic acid CAS No. 250674-48-7

2,7-Naphthyridine-3-carboxylic acid

Cat. No. B1387590
M. Wt: 174.16 g/mol
InChI Key: REGNBBZZTQVCJU-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .


Synthesis Analysis

The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .


Chemical Reactions Analysis

2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .


Physical And Chemical Properties Analysis

2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .

Scientific Research Applications

Antitumor Applications

  • Synthesis and Antitumor Activity : 2,7-Naphthyridine-3-carboxylic acid derivatives have been synthesized and screened for antitumor activity. Eighteen out of twenty-four newly synthesized compounds were screened by the National Cancer Institute against 60 different human tumor cell lines. One compound showed significant sensitivity towards central nervous system cancer (Wójcicka et al., 2013).

Spectroscopic Properties

  • Spectroscopic Analysis : Studies have analyzed the spectroscopic properties (IR, 1H- and 13C-NMR, MS) of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines, contributing to the understanding of their structure and potential pharmacological activity (Perillo et al., 2009).

Chemical Synthesis and Reactions

  • Synthesis and Reactions : Research has been conducted on the preparation and reactions of 2-substituted 1,8-naphthyridines, derived from the decarboxylation of their 3-carboxylic acids. This includes the synthesis of 2-hydroxy-1,8-naphthyridine via novel methods (Hawes & Wibberley, 1967).

Antibacterial Applications

  • Antibacterial Activity : Derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and evaluated for antibacterial properties. This includes a focus on derivatives like esters, carbonitriles, and carboxamides, with some demonstrating effectiveness against gram-negative bacterial infections (Santilli et al., 1975).

Antiarrhythmic Activity

  • Antiarrhythmic Properties : 2,7-Naphthyridine derivatives have been studied for their potential antiarrhythmic properties. The synthesis of specific derivatives aimed at exploring their efficacy in treating arrhythmias has been a focus of research (Paronikyan et al., 1996).

Supramolecular Chemistry

  • Supramolecular Network Analysis : Studies on hydrogen bonding interactions between 2,7-naphthyridine derivatives and carboxylic acid derivatives have contributed to understanding the formation of supramolecular networks, essential in crystal engineering and material science (Jin et al., 2011).

Luminescence and Photostability

  • Luminescent Europium(III) Complexes : Research into the luminescent properties of Europium(III) complexes with 2,7-naphthyridine-3-carboxylic acid derivatives has been conducted. These complexes have shown potential for bioimaging applications due to their favorable photostability and pH response behavior (Wei et al., 2016).

Safety And Hazards

The safety information for 2,7-Naphthyridine-3-carboxylic acid indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves and face protection when handling this compound .

Future Directions

The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .

properties

IUPAC Name

2,7-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGNBBZZTQVCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Wojcicka, E Wagner, A Drys… - Journal of Heterocyclic …, 2013 - Wiley Online Library
New derivatives of 2,7‐naphthyridine‐3‐carboxylic acid were synthesized. We report the hydrolysis , chlorination , alkylation , and amination of the 2,7‐naphthyridine esters 1, 2. A …
Number of citations: 3 onlinelibrary.wiley.com
A Wójcicka, L Becan - Acta Poloniae Pharmaceutica, 2015 - europepmc.org
The new pyrrolo [3, 4-c] pyridines and 2, 7-naphthyridine derivatives have been synthesized. 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1, 2-dihydro-2, 7-naphthyridine-3-carboxylic acid …
Number of citations: 3 europepmc.org
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
AM Wójcicka, L Becan - science24.com
2, 7-Naphthyridine is one of the six structural isomers of pyridopyridine, which have a broad spectrum of biological activity such as antimicrobial, antifungal, antimalarial, analgesic, and …
Number of citations: 0 www.science24.com
H Mochida, M Takagi, H Inoue, T Noto, K Yano… - European journal of …, 2002 - Elsevier
The enzymological and pharmacological properties of 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-…
Number of citations: 34 www.sciencedirect.com
Y Zhang, LP Quock, E Chung, Y Ohgami… - European journal of …, 2011 - Elsevier
The antinociceptive effect of nitrous oxide (N 2 O) is dependent on nitric oxide (NO); however, the next step in the pathway activated by NO is undetermined. The present study was …
Number of citations: 18 www.sciencedirect.com
A Parlak, S Yildirim, I Bagcivan… - Experimental Lung …, 2012 - Taylor & Francis
Asthma is a chronic inflammatory disease in which cell components play important roles. We aimed to evaluate the effects of NO/cGMP cleavage at trachea preparations isolated from …
Number of citations: 1 www.tandfonline.com
H Mochida, T Noto, H Inoue, K Yano… - European journal of …, 2004 - Elsevier
T-0156 (2-(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride) is a …
Number of citations: 13 www.sciencedirect.com
JD Corbin, MA Blount, JL Weeks, A Beasley… - Molecular …, 2003 - ASPET
Sildenafil (Viagra) potentiates penile erection by acting as a nonhydrolyzable analog of cGMP and competing with this nucleotide for catalysis by phosphodiesterase-5 (PDE5), but the …
Number of citations: 84 molpharm.aspetjournals.org
L Chan, H Jin, T Stefanac, W Wang, JF Lavallée… - Bioorganic & medicinal …, 1999 - Elsevier
Structure—activity relationship studies on our newly identified anti-HCMV compounds, the 1,6-naphthyridines led to the identification of isoquinoline-6-carboxamides as potent and …
Number of citations: 27 www.sciencedirect.com

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